molecular formula C8H10O3 B070042 Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 186766-46-1

Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B070042
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC is a bicyclic lactone that is synthesized from the reaction of maleic anhydride and furan.

Mechanism Of Action

The mechanism of action of MOC is not fully understood. However, studies have shown that MOC can inhibit the growth of various bacterial and fungal strains. It is believed that MOC disrupts the cell membrane of microorganisms, leading to cell death.

Biochemical And Physiological Effects

MOC has been shown to have low toxicity and is considered safe for use in laboratory experiments. MOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, MOC has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MOC in laboratory experiments is its ease of synthesis. MOC can be synthesized using relatively simple and inexpensive starting materials. Additionally, MOC has low toxicity and is considered safe for use in laboratory experiments. However, one of the limitations of using MOC is its limited solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the research and development of MOC. One potential area of research is the development of MOC-based antibiotics. Studies have shown that MOC has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, further research could be conducted to better understand the mechanism of action of MOC and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, MOC could be further explored as a building block in the synthesis of natural products and pharmaceuticals.
In conclusion, Methyl (Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has low toxicity and is considered safe for use in laboratory experiments. There are several potential future directions for the research and development of MOC, including the development of MOC-based antibiotics and further exploration of its potential applications in the treatment of inflammatory and oxidative stress-related diseases.

Synthesis Methods

MOC is synthesized through the reaction of maleic anhydride and furan in the presence of a catalytic amount of acid. The reaction proceeds through a Diels-Alder reaction, resulting in the formation of a bicyclic lactone. The product is then purified through recrystallization to obtain a pure compound.

Scientific Research Applications

MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has been used as a building block in the synthesis of various natural products and pharmaceuticals. Additionally, MOC has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. MOC has also been used in the preparation of polymer materials with unique properties, such as shape-memory polymers.

properties

CAS RN

186766-46-1

Product Name

Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1

InChI Key

OZONFNLDQRXRGI-VQVTYTSYSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2C=C[C@@H]1O2

SMILES

COC(=O)C1CC2C=CC1O2

Canonical SMILES

COC(=O)C1CC2C=CC1O2

synonyms

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid,methylester,(1S,2S,4S)-

Origin of Product

United States

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